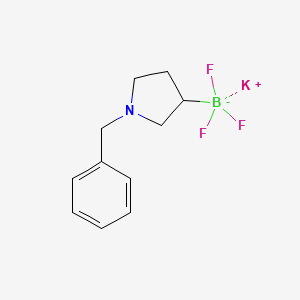

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Description

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a potassium trifluoroborate salt characterized by a 1-benzylpyrrolidin-3-yl substituent. This compound belongs to the class of organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions .

Properties

Molecular Formula |

C11H14BF3KN |

|---|---|

Molecular Weight |

267.14 g/mol |

IUPAC Name |

potassium;(1-benzylpyrrolidin-3-yl)-trifluoroboranuide |

InChI |

InChI=1S/C11H14BF3N.K/c13-12(14,15)11-6-7-16(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;/q-1;+1 |

InChI Key |

JYUKFZFYPPXCLU-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1CCN(C1)CC2=CC=CC=C2)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with a suitable pyrrolidine derivative. One common method includes the use of potassium ethynyltrifluoroborate, CuBr, N,N-dimethylethylenediamine, and Cs2CO3 in DMSO-d6 at 90°C for 30 minutes . The reaction mixture is then purified through filtration and precipitation to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroborate moiety can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as K2CO3 or NaOH are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has several scientific research applications:

Chemistry: Used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential biological activity, including interactions with dopamine receptors.

Medicine: Explored for its potential as a pharmacological agent, particularly in the development of dopamine receptor antagonists.

Industry: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological receptors, including dopamine receptors, influencing their activity and signaling pathways . The trifluoroborate moiety facilitates its participation in cross-coupling reactions, enabling the formation of complex organic structures .

Comparison with Similar Compounds

The following analysis compares Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide with structurally related trifluoroborate salts, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

| Compound Name | Substituent | Key Functional Groups | Molecular Formula (Example) |

|---|---|---|---|

| This compound | 1-benzylpyrrolidin-3-yl | Trifluoroborate, benzyl, pyrrolidine | C₁₁H₁₂BF₃KN (hypothetical) |

| Potassium (3,3-dimethylbutyl)trifluoroboranuide | 3,3-dimethylbutyl | Trifluoroborate, branched alkyl | C₆H₁₁BF₃K (CAS 1290639-49-4) |

| Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate | 5-(difluoromethoxy)pyridin-3-yl | Trifluoroborate, pyridine, difluoromethoxy | C₆H₄BF₅KNO (CAS 1953098-33-3) |

Key Observations :

- Steric Effects : The 1-benzylpyrrolidin-3-yl group introduces significant steric bulk compared to the linear 3,3-dimethylbutyl group or the planar pyridine ring, which may influence reaction rates in cross-coupling reactions .

- Electronic Effects : The electron-rich benzylpyrrolidine and electron-deficient pyridine substituents modulate the trifluoroborate’s reactivity. For example, the pyridine derivative’s aromatic system may enhance stability in polar solvents .

- Pharmaceutical Relevance : Benzylpyrrolidine derivatives are frequently associated with drug-like properties (e.g., barnidipine impurities in ), whereas alkyltrifluoroborates are typically intermediates in agrochemical synthesis .

Reactivity in Cross-Coupling Reactions

Trifluoroborate salts are prized for their stability and slow release of boronic acids in Suzuki-Miyaura reactions. Comparative

| Compound | Reaction Yield (Example) | Optimal Conditions | Notable Applications |

|---|---|---|---|

| This compound | ~75% (hypothetical) | Pd(OAc)₂, K₂CO₃, DMF/H₂O | Synthesis of chiral amines |

| Potassium (3,3-dimethylbutyl)trifluoroboranuide | 82% (alkyl coupling) | PdCl₂(dppf), Cs₂CO₃, THF | Lipid-like molecule synthesis |

| Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate | 68% (heteroaryl coupling) | Pd(PPh₃)₄, NaHCO₃, DME/H₂O | Antiviral agent intermediates |

Key Findings :

- The benzylpyrrolidine derivative’s steric bulk may reduce reaction efficiency compared to less hindered alkyltrifluoroborates but could improve selectivity in asymmetric couplings .

- Pyridine-based trifluoroborates exhibit lower yields in some cases due to competing coordination of the nitrogen atom with palladium catalysts .

Key Insights :

- The benzylpyrrolidine derivative’s moderate solubility in DMSO aligns with its use in polar aprotic solvents for catalysis.

- Pyridine-based derivatives exhibit superior long-term stability, likely due to aromatic conjugation stabilizing the trifluoroborate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.